AMI-1

Descripción

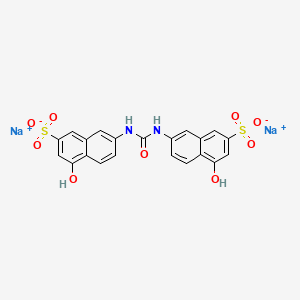

Structure

3D Structure of Parent

Propiedades

Fórmula molecular |

C21H14N2Na2O9S2 |

|---|---|

Peso molecular |

548.5 g/mol |

Nombre IUPAC |

disodium;4-hydroxy-7-[(5-hydroxy-7-sulfonatonaphthalen-2-yl)carbamoylamino]naphthalene-2-sulfonate |

InChI |

InChI=1S/C21H16N2O9S2.2Na/c24-19-9-15(33(27,28)29)7-11-5-13(1-3-17(11)19)22-21(26)23-14-2-4-18-12(6-14)8-16(10-20(18)25)34(30,31)32;;/h1-10,24-25H,(H2,22,23,26)(H,27,28,29)(H,30,31,32);;/q;2*+1/p-2 |

Clave InChI |

MOUNHKKCIGVIDI-UHFFFAOYSA-L |

SMILES canónico |

C1=CC2=C(C=C(C=C2C=C1NC(=O)NC3=CC4=CC(=CC(=C4C=C3)O)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+] |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of AMI-1

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AMI-1 is a foundational tool in the study of protein arginine methylation, a critical post-translational modification involved in numerous cellular processes. It is a cell-permeable, reversible, and broad-spectrum inhibitor of protein arginine N-methyltransferases (PRMTs).[1][2] Its mechanism of action is centered on its ability to block the binding of peptide substrates to the enzyme's active site, thereby preventing the transfer of a methyl group from the S-adenosyl-L-methionine (SAM) cofactor.[1][2][3] Unlike many methyltransferase inhibitors, this compound is not competitive with the AdoMet binding site.[1] This guide provides a comprehensive overview of its molecular interactions, cellular effects, and the experimental protocols used to elucidate its function.

Core Mechanism of Action

This compound functions as a potent inhibitor of the PRMT family of enzymes.[1] These enzymes catalyze the transfer of methyl groups from SAM to the guanidino nitrogen atoms of arginine residues within proteins. This modification plays a crucial role in regulating various cellular functions, including signal transduction, transcriptional regulation, RNA processing, and DNA repair.[4][5]

The inhibitory effect of this compound is achieved by disrupting the interaction between the PRMT enzyme and its protein substrate.[1][2][3] It effectively occupies the substrate-binding pocket, preventing the arginine residues of target proteins from accessing the catalytic site. This is a distinct mechanism from SAM-analog inhibitors which compete for the cofactor binding site.[5] Consequently, this compound demonstrates selectivity for protein arginine methyltransferases over protein lysine methyltransferases (PKMTs).[1][6]

This compound is considered a pan-PRMT inhibitor as it demonstrates activity against both Type I (e.g., PRMT1, PRMT3, PRMT4, PRMT6) and Type II (e.g., PRMT5) enzymes.[1]

Quantitative Data: Inhibitory Activity

The inhibitory potency of this compound has been quantified against several PRMT family members. The half-maximal inhibitory concentration (IC50) values are summarized below.

| Target Enzyme | Organism | IC50 Value (μM) | Reference |

| PRMT1 | Human | 8.8 | [1][7][8] |

| Hmt1p (PRMT homolog) | Yeast | 3.0 | [1][7][8] |

| HIV-1 RT Polymerase | Virus | 5.0 | [7] |

| Rh30 (Rhabdomyosarcoma Cell Line) | Human | 129.9 | [9] |

| RD (Rhabdomyosarcoma Cell Line) | Human | 123.9 | [9] |

Visualizing the Mechanism and Downstream Effects

General Mechanism of PRMT Inhibition by this compound

The following diagram illustrates the primary inhibitory action of this compound on protein arginine methyltransferases.

Caption: this compound inhibits PRMTs by blocking the protein substrate binding site.

Cellular Consequence of PRMT1 Inhibition

Inhibition of PRMTs by this compound leads to a reduction in the methylation of key cellular proteins, including histones, which subsequently impacts gene expression and cellular processes like apoptosis.

Caption: this compound inhibits PRMT1, reducing histone methylation and altering cell fate.

Cellular and Physiological Effects

The inhibition of PRMTs by this compound triggers a cascade of downstream cellular events:

-

Inhibition of Histone Methylation: In vivo, this compound treatment has been shown to decrease the levels of symmetric and asymmetric dimethylarginine marks on histones, such as H4R3me2s and H3R8me2s.[1]

-

Transcriptional Regulation: By preventing the methylation of histones and transcription factors, this compound can inhibit nuclear receptor-mediated transactivation of reporter genes.[7]

-

Cancer Cell Viability and Apoptosis: this compound has been demonstrated to inhibit the viability of sarcoma cells (S180 and U2OS) in a time- and dose-dependent manner.[1] This reduction in viability is, at least in part, due to the induction of apoptosis.[1] In rhabdomyosarcoma cells, this compound reduces cell proliferation, viability, and the ability to form colonies, and has been shown to attenuate the PI3K-Akt signaling pathway.[9]

-

Regulation of Protein Trafficking: In insulinoma (INS-1) cells, this compound can mediate the intracellular translocation of the transcription factors FOXO1 and PDX-1 by regulating FOXO1 methylation and phosphorylation.[7]

Key Experimental Protocols

The mechanism of action of this compound has been characterized using several key experimental methodologies.

In Vitro Protein Arginine Methyltransferase (PRMT) Assay

This assay directly measures the enzymatic activity of a PRMT and its inhibition by compounds like this compound.

-

Objective: To quantify the transfer of a methyl group from a radiolabeled donor (S-adenosyl-L-[methyl-³H]-methionine) to a peptide substrate by a recombinant PRMT enzyme.

-

Methodology:

-

Reaction Mixture Preparation: A reaction buffer (e.g., modified Tris buffer) is prepared containing a specific recombinant PRMT enzyme (e.g., PRMT1), a known peptide substrate (e.g., a histone tail peptide), and the compound to be tested (this compound) at various concentrations.[6]

-

Initiation: The reaction is initiated by the addition of S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM).

-

Incubation: The reaction plate is incubated for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 37°C) to allow for the methylation reaction to proceed.

-

Termination & Detection: The reaction is stopped, and the radiolabeled methylated peptide is captured, typically on a filter paper or through another separation method. The amount of incorporated radioactivity is quantified using a scintillation counter.

-

Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to a vehicle control (e.g., DMSO). The IC50 value is determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

-

Cell Viability Assay (WST-1)

This assay assesses the effect of this compound on the metabolic activity of cultured cells, which is an indicator of cell viability.

-

Objective: To determine the IC50 value of this compound in specific cell lines (e.g., Rh30, RD rhabdomyosarcoma cells).[9]

-

Methodology:

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control. Cells are then cultured for a specified duration (e.g., 72 hours).[9]

-

Reagent Addition: WST-1 reagent is added to each well. This tetrazolium salt is cleaved to a soluble formazan dye by mitochondrial dehydrogenases in metabolically active (viable) cells.

-

Incubation: The plates are incubated for a short period (e.g., 1-4 hours) to allow for color development.

-

Measurement: The absorbance of the formazan dye is measured using a microplate reader at a specific wavelength (e.g., 450 nm).

-

Data Analysis: The viability is calculated as a percentage of the vehicle control after subtracting the blank (medium only) absorbance.[9] The IC50 value is determined from the resulting dose-response curve.[9]

-

Western Blot Analysis of Protein Methylation

This technique is used to detect changes in the methylation status of specific proteins within cells following treatment with this compound.

-

Objective: To evaluate the effect of this compound on the methylation levels of specific histone residues (e.g., H4R3me2a) in treated cells.[9]

-

Methodology:

-

Cell Treatment and Lysis: Cells (e.g., Rh30, RD) are treated with this compound (e.g., 100 µM) or a vehicle control for a set time (e.g., 48 hours).[9] Following treatment, cells are harvested and lysed to extract total protein.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific to the methylated protein of interest (e.g., anti-H4R3me2a).

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

A loading control antibody (e.g., anti-β-actin or anti-total Histone H3) is used to ensure equal protein loading.

-

-

Detection: A chemiluminescent substrate is added, and the resulting signal is captured using an imaging system. The intensity of the bands corresponding to the methylated protein is quantified and normalized to the loading control.

-

Conclusion

This compound is a pivotal chemical probe for dissecting the roles of protein arginine methylation. Its action as a reversible, pan-PRMT inhibitor that blocks substrate binding provides a distinct advantage over cofactor-competitive inhibitors.[1] Through its application, researchers have uncovered the profound impact of PRMT activity on histone modification, gene regulation, and critical cellular outcomes such as proliferation and apoptosis.[1][9] The methodologies detailed herein represent the standard approaches for validating the on-target effects of this compound and exploring its potential in various biological and pathological contexts.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. glpbio.cn [glpbio.cn]

- 4. scbt.com [scbt.com]

- 5. Novel Inhibitors for PRMT1 Discovered by High–Throughput Screening Using Activity–Based Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Design and Synthesis of Novel PRMT1 Inhibitors and Investigation of Their Effects on the Migration of Cancer Cell [frontiersin.org]

- 7. selleckchem.com [selleckchem.com]

- 8. adooq.com [adooq.com]

- 9. Protein Arginine Methyltransferase (PRMT) Inhibitors—this compound and SAH Are Effective in Attenuating Rhabdomyosarcoma Growth and Proliferation in Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of AMI-1: A Pan-Inhibitor of Protein Arginine Methyltransferases

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

AMI-1, or Arginine Methyltransferase Inhibitor-1, is a small molecule inhibitor that has garnered significant attention in the field of epigenetics and drug discovery. Identified through high-throughput screening, this compound is a potent, cell-permeable, and reversible pan-inhibitor of protein arginine methyltransferases (PRMTs). Its discovery has provided a valuable chemical tool to probe the biological functions of arginine methylation and has paved the way for the development of more specific PRMT inhibitors. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound, along with detailed experimental protocols and data presented for easy reference.

Discovery of this compound

This compound was first reported in 2004 as a result of a high-throughput screen designed to identify inhibitors of protein arginine methyltransferase activity.[1] The screening assay utilized a radioactive methyltransferase assay to measure the transfer of a tritiated methyl group from the cofactor S-adenosyl-L-methionine (SAM) to a peptide substrate.

High-Throughput Screening Protocol

A representative high-throughput screening protocol to identify PRMT inhibitors like this compound is outlined below. This is a generalized protocol based on common practices in the field.

Objective: To identify small molecule inhibitors of PRMT1 activity from a chemical library.

Materials:

-

Recombinant human PRMT1 enzyme

-

Histone H4 peptide (as a substrate)

-

S-[methyl-³H]-Adenosyl-L-methionine ([³H]-SAM)

-

Compound library

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 mM DTT, 1 mM EDTA)

-

Scintillation cocktail

-

Microplates (e.g., 96-well or 384-well)

-

Liquid scintillation counter

Procedure:

-

Compound Plating: Dispense a small volume of each compound from the chemical library into individual wells of a microplate. Include appropriate controls (e.g., DMSO as a negative control, and a known inhibitor if available as a positive control).

-

Enzyme and Substrate Preparation: Prepare a master mix containing the PRMT1 enzyme and the histone H4 peptide substrate in the assay buffer.

-

Reaction Initiation: Add the enzyme/substrate master mix to each well of the compound-plated microplate to start the reaction.

-

Methylation Reaction: Add [³H]-SAM to each well to initiate the methyltransferase reaction. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

-

Reaction Termination: Stop the reaction by adding a solution that denatures the enzyme (e.g., trichloroacetic acid).

-

Detection: Transfer the reaction mixture to a filter membrane that captures the radiolabeled peptide substrate. Wash the membrane to remove unincorporated [³H]-SAM.

-

Quantification: Place the filter membrane in a scintillation vial with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: The amount of radioactivity is proportional to the PRMT1 activity. Compounds that show a significant decrease in radioactivity compared to the negative control are identified as potential inhibitors.

Workflow for High-Throughput Screening:

Chemical Synthesis of this compound

The chemical name of this compound is 7,7'-carbonylbis(azanediyl)bis(4-hydroxynaphthalene-2-sulfonic acid).[2] It is a symmetrical molecule, suggesting its synthesis involves the coupling of two molecules of 7-amino-4-hydroxynaphthalene-2-sulfonic acid (also known as J acid) with a carbonyl source. A plausible synthetic route involves the reaction of J acid with phosgene or a phosgene equivalent, such as triphosgene.

Proposed Synthesis Protocol

The following is a representative protocol for the synthesis of this compound based on general methods for the preparation of symmetrical ureas from aromatic amines.

Objective: To synthesize 7,7'-carbonylbis(azanediyl)bis(4-hydroxynaphthalene-2-sulfonic acid) (this compound).

Materials:

-

7-amino-4-hydroxynaphthalene-2-sulfonic acid (J acid)

-

Triphosgene (bis(trichloromethyl) carbonate)

-

Anhydrous, inert solvent (e.g., dioxane or tetrahydrofuran)

-

Aqueous base (e.g., sodium carbonate or sodium hydroxide solution)

-

Hydrochloric acid

-

Standard laboratory glassware and safety equipment

Procedure:

-

Dissolution of Starting Material: In a reaction vessel, dissolve 7-amino-4-hydroxynaphthalene-2-sulfonic acid in an aqueous solution of a base (e.g., 1 M sodium carbonate) at room temperature with stirring. This will form the sodium salt of the sulfonic acid and deprotonate the phenolic hydroxyl group, increasing its solubility and activating the amino group.

-

Preparation of Phosgene Equivalent: In a separate flask, dissolve triphosgene in an anhydrous, inert solvent (e.g., dioxane). This should be done in a well-ventilated fume hood due to the toxicity of phosgene that can be released.

-

Reaction: Slowly add the solution of triphosgene to the stirred solution of the J acid salt at a controlled temperature (e.g., 0-5°C). The reaction is typically carried out in a biphasic system or in a solvent mixture that can dissolve both reactants to some extent. The pH of the aqueous phase should be maintained in the basic range (e.g., pH 8-10) by the addition of a base as needed to neutralize the hydrochloric acid formed during the reaction.

-

Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), until the starting material is consumed.

-

Work-up and Isolation: Once the reaction is complete, acidify the reaction mixture with hydrochloric acid to precipitate the product. The crude this compound can then be collected by filtration.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or a water/ethanol mixture) to yield the final product as a solid.

-

Characterization: Confirm the identity and purity of the synthesized this compound using analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

Proposed Synthesis Scheme:

Mechanism of Action and Biological Activity

This compound functions as a competitive inhibitor with respect to the peptide substrate of PRMTs.[3] It does not compete with the SAM cofactor. This indicates that this compound binds to the arginine-binding pocket of the enzyme, thereby preventing the substrate from accessing the active site.

This compound is a pan-inhibitor of PRMTs, meaning it inhibits multiple members of the PRMT family.[3] It has been shown to inhibit both Type I (e.g., PRMT1, PRMT3, PRMT4, PRMT6) and Type II (e.g., PRMT5) PRMTs.[3]

Quantitative Inhibition Data

| Enzyme Target | IC₅₀ Value | Reference |

| Human PRMT1 | 8.8 µM | [3] |

| Yeast Hmt1p | 3.0 µM | [3] |

Signaling Pathways Affected by this compound

By inhibiting PRMTs, this compound can modulate a variety of cellular processes and signaling pathways that are regulated by arginine methylation. PRMTs methylate a wide range of histone and non-histone proteins, influencing gene transcription, DNA repair, signal transduction, and RNA processing.

Signaling Pathway Modulated by this compound:

Conclusion

The discovery of this compound as a pan-PRMT inhibitor has been a significant milestone in the study of arginine methylation. It has provided a crucial tool for elucidating the roles of PRMTs in health and disease. While its broad specificity limits its therapeutic potential, this compound continues to be an invaluable research compound. The synthetic route, likely involving the coupling of J acid with a phosgene equivalent, is straightforward, making the compound accessible for research purposes. Further research focusing on the development of more potent and selective PRMT inhibitors, inspired by the structure and mechanism of this compound, holds great promise for the future of epigenetic drug discovery.

References

Biochemical Properties of AMI-1: A Technical Guide for Researchers

Introduction: AMI-1 (Arginine Methyltransferase Inhibitor 1) is a pioneering small molecule inhibitor of Protein Arginine Methyltransferases (PRMTs). Identified through high-throughput screening, it serves as a crucial tool for studying the roles of arginine methylation in various biological processes.[1] this compound is a cell-permeable and reversible inhibitor, making it suitable for both in vitro and cellular assays.[2] This guide provides an in-depth overview of the biochemical properties of this compound, its mechanism of action, inhibitory activity, and its effects on cellular signaling pathways, along with detailed experimental protocols for its use.

Mechanism of Action

This compound functions as a broad-spectrum, or "pan," inhibitor of PRMTs. Its mechanism is non-competitive with respect to the methyl donor, S-adenosyl-L-methionine (SAM or AdoMet). Instead, this compound exerts its inhibitory effect by blocking the binding of the peptide or protein substrate to the enzyme's active site.[1][2] This distinguishes it from SAM analogs, which can indiscriminately target all SAM-dependent methyltransferases. This compound has been shown to specifically inhibit arginine methyltransferase activity without affecting lysine methyltransferases.[1][2]

Caption: Mechanism of this compound action on PRMTs.

Biochemical Data and Selectivity

This compound exhibits inhibitory activity against multiple members of the PRMT family, including both Type I (PRMT1, PRMT3, PRMT4, PRMT6) and Type II (PRMT5) enzymes.[2] While it is characterized as a pan-PRMT inhibitor, the most robustly reported quantitative data pertains to its inhibition of human PRMT1 and its yeast ortholog, Hmt1p. Comprehensive inhibitory data for this compound across the full spectrum of human PRMTs is not extensively documented in publicly available literature.

| Target Enzyme | Enzyme Type | Organism | IC50 Value (µM) | Reference |

| PRMT1 | Type I | Human | 8.8 | [2] |

| Hmt1p | Type I | Yeast | 3.0 | [2] |

| PRMT3 | Type I | Human | Inhibited (No IC50) | [2] |

| PRMT4 (CARM1) | Type I | Human | Inhibited (No IC50) | [2] |

| PRMT5 | Type II | Human | Inhibited (No IC50) | [2] |

| PRMT6 | Type I | Human | Inhibited (No IC50) | [2] |

| PRMT7 | Type III | Human | Not Regulated* | [2] |

*Note: In a tumor xenograft model, this compound did not regulate the expression of PRMT7, which may not directly correlate to enzymatic inhibition.[2]

Impact on Cellular Signaling Pathways

PRMTs, particularly PRMT1, are integral to numerous signaling pathways through the methylation of histone and non-histone proteins. By inhibiting PRMT1, this compound can modulate these pathways, affecting gene transcription, cell proliferation, and survival. A primary substrate of PRMT1 is Histone H4, which it asymmetrically dimethylates at Arginine 3 (H4R3me2a). This modification is a key epigenetic mark associated with transcriptional activation. Inhibition by this compound leads to a decrease in H4R3me2a levels, thereby repressing the transcription of target genes.

Caption: this compound inhibits PRMT1-mediated transcriptional activation.

Experimental Protocols

In Vitro PRMT1 Inhibition Assay (Radiometric Filter Paper Assay)

This protocol details a standard method for determining the inhibitory potential of a compound like this compound against a PRMT enzyme using a radiolabeled methyl donor.

1. Reagents and Materials:

-

Enzyme: Recombinant human PRMT1

-

Substrate: Histone H4 peptide (e.g., Biotin-ac-SGRGKGGKGLGKGGAKRHRKVGGK)

-

Methyl Donor: S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)

-

Inhibitor: this compound, dissolved in an appropriate solvent (e.g., DMSO)

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 20 mM KCl, 10 mM MgCl₂, 1 mM β-mercaptoethanol, 100 mM sucrose

-

Stop Solution: 10% Trichloroacetic Acid (TCA)

-

Wash Solution: 70% Ethanol

-

Scintillation Cocktail

-

P81 phosphocellulose filter paper

-

96-well reaction plate

-

Scintillation counter

2. Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in the assay buffer to achieve final desired concentrations. Include a DMSO-only vehicle control.

-

Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add the recombinant PRMT1 enzyme to the assay buffer. Add the diluted this compound or vehicle control. Mix gently and pre-incubate for 30-60 minutes at room temperature.

-

Reaction Initiation: Initiate the methylation reaction by adding the histone H4 peptide substrate and [³H]-SAM to each well.

-

Reaction Incubation: Incubate the plate at 30°C for 1-2 hours. The optimal time should be determined to ensure the reaction is within the linear range.

-

Reaction Termination: Spot the reaction mixture from each well onto a sheet of P81 phosphocellulose filter paper. Immediately immerse the filter paper in cold 10% TCA to stop the reaction and precipitate the methylated peptide.

-

Washing: Wash the filter paper three times with 10% TCA to remove unincorporated [³H]-SAM, followed by a final wash with 70% ethanol to dry the paper.

-

Detection: Place the dried filter spots into scintillation vials, add the scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a suitable dose-response model to determine the IC50 value.

Caption: Workflow for an in vitro radiometric PRMT inhibition assay.

Conclusion

This compound remains a valuable chemical probe for investigating the biological functions of protein arginine methylation. Its ability to act as a pan-PRMT inhibitor by blocking the substrate-binding site provides a distinct advantage over SAM-competitive inhibitors. While more selective inhibitors for individual PRMTs have since been developed, this compound's broad activity profile makes it a useful tool for studying the global effects of PRMT inhibition. Researchers using this compound should consider its activity against multiple PRMTs when interpreting results and, where possible, complement their studies with more selective inhibitors or genetic approaches to validate findings.

References

In Vitro Activity of AMI-1 on Histone Methylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AMI-1 is a pioneering, cell-permeable small molecule recognized as a broad-spectrum inhibitor of Protein Arginine Methyltransferases (PRMTs). It functions by reversibly blocking the binding of peptide substrates to the enzyme's active site. This guide provides a comprehensive overview of the in vitro activity of this compound, detailing its inhibitory profile, mechanism of action, and the experimental protocols used for its characterization. All quantitative data is presented for comparative analysis, and key processes are visualized to facilitate a deeper understanding of its biochemical function.

Mechanism of Action

Protein Arginine Methyltransferases (PRMTs) catalyze the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to arginine residues on histone tails and other protein substrates. This process is crucial for regulating gene expression, DNA repair, and signal transduction.

This compound acts as a potent, reversible inhibitor of this process. Kinetic studies have demonstrated that this compound specifically inhibits arginine methyltransferase activity, with no significant effect on lysine methyltransferases.[1][2] Its mechanism is non-competitive with respect to the methyl donor SAM, but it effectively blocks the binding of the histone or peptide substrate.[2] This indicates that this compound occupies or allosterically alters the substrate-binding pocket of the PRMT enzyme, thereby preventing the catalytic event.

Quantitative Inhibitory Activity

This compound was one of the first-generation PRMT inhibitors and has been characterized as a pan-inhibitor of the PRMT family. It demonstrates activity against both Type I (PRMT1, 3, 4, 6) and Type II (PRMT5) enzymes.[2] The half-maximal inhibitory concentrations (IC₅₀) have been most extensively documented for human PRMT1 and its yeast ortholog, Hmt1p.

| Target Enzyme | Enzyme Type | Organism | Substrate Used | IC₅₀ (µM) | Reference |

| PRMT1 | Type I | Human | Histone H4 | 8.8 | [2] |

| Hmt1p | Type I | Yeast | Not Specified | 3.0 | [2] |

| PRMT3 | Type I | Human | Not Specified | Inhibits | [2] |

| PRMT4 (CARM1) | Type I | Human | Not Specified | Inhibits | [2] |

| PRMT5 | Type II | Human | Not Specified | Inhibits | [2] |

| PRMT6 | Type I | Human | Not Specified | Inhibits | [2] |

Note: Specific IC₅₀ values for PRMTs other than PRMT1 are not consistently reported in literature, but their inhibition by this compound is confirmed.

Experimental Protocols

The in vitro activity of this compound on histone methylation is typically assessed using a radiometric histone methyltransferase (HMT) assay. This method measures the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]-methionine to a histone substrate.

Workflow for In Vitro HMT Assay

Detailed Protocol: Radiometric HMT Assay

This protocol is a synthesized example for determining the IC₅₀ of this compound against a specific PRMT, such as PRMT1.

1. Reagents & Buffers:

-

Recombinant Human PRMT1: Purified enzyme (e.g., 0.2-0.5 µg per reaction).

-

Histone Substrate: Recombinant Histone H4 or a specific peptide (e.g., 1-5 µg per reaction).

-

Methyl Donor: S-adenosyl-L-[methyl-³H]-methionine (³H-SAM), ~1 µCi per reaction.

-

Inhibitor: this compound, dissolved in an appropriate solvent (e.g., DMSO), prepared in a serial dilution.

-

Reaction Buffer (10X): e.g., 500 mM Tris-HCl (pH 8.0), 10 mM DTT. Final reaction concentration would be 1X.

-

Stop Solution: 6X SDS-PAGE loading buffer.

2. Assay Procedure:

-

On ice, prepare a master mix containing the 1X reaction buffer, histone substrate, and water to the desired pre-reaction volume.

-

Aliquot the master mix into 1.5 mL microcentrifuge tubes for each reaction (test, positive control, negative control).

-

Add the desired concentration of this compound to the 'test' tubes. Add an equivalent volume of solvent (e.g., DMSO) to the 'positive control' tube.

-

Add the ³H-SAM to all reaction tubes.

-

Initiate the reaction by adding the recombinant PRMT1 enzyme to the 'test' and 'positive control' tubes. For the 'negative control', add an equivalent volume of reaction buffer.

-

Gently mix the contents and incubate the tubes at 30°C for 60-90 minutes.

-

Stop the reaction by adding 6X SDS-PAGE loading buffer and boiling the samples at 95°C for 5 minutes.

3. Detection and Analysis:

-

Load the samples onto a 15% SDS-PAGE gel and perform electrophoresis to separate the proteins.

-

Stain the gel with Coomassie Blue to visualize the protein bands and confirm equal loading of the histone substrate.

-

For fluorographic analysis, treat the gel with an enhancer solution, dry it, and expose it to X-ray film at -80°C. The intensity of the band corresponding to the methylated histone is proportional to the enzyme activity.

-

Alternatively, for scintillation counting, spot the reaction mixture onto P81 phosphocellulose filter paper, wash away unincorporated ³H-SAM, and measure the remaining radioactivity on the filter using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration relative to the positive control. Plot the inhibition curve and determine the IC₅₀ value using non-linear regression analysis.

Conclusion

This compound serves as a foundational tool for studying the roles of protein arginine methylation. Its broad-spectrum inhibitory activity against both Type I and Type II PRMTs makes it a useful, albeit non-specific, probe for interrogating cellular processes dependent on this post-translational modification. The well-defined mechanism of substrate-competitive inhibition and established in vitro assay methodologies provide a solid basis for its application in epigenetic research and as a scaffold for the development of next-generation, more selective PRMT inhibitors.

References

A Technical Guide to the Cellular Uptake and Stability of AMI-1

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of AMI-1 (Arginine Methylation Inhibitor-1), a crucial tool in epigenetic research. It details the compound's entry into cells, its stability within the intracellular environment, and the experimental protocols necessary for its study. The information is intended to support the design and execution of robust experiments in the fields of cell biology and drug development.

Introduction to this compound

This compound is a potent, cell-permeable, and reversible inhibitor of Protein Arginine N-methyltransferases (PRMTs).[1] It primarily targets PRMT1, a key enzyme responsible for the methylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a critical role in regulating numerous cellular processes, including gene transcription, DNA repair, and signal transduction.[2][3] By blocking the peptide-substrate binding site, this compound effectively inhibits the catalytic activity of PRMTs without competing for the AdoMet (S-adenosyl methionine) binding site.[1] Its ability to penetrate cell membranes makes it a valuable chemical probe for studying the functional roles of arginine methylation in cellular and disease models.

Cellular Uptake of this compound

The efficacy of this compound in cell-based assays is fundamentally dependent on its ability to cross the plasma membrane and reach its intracellular targets.

2.1 Mechanism of Cellular Transport

This compound is widely described as a "cell-permeable" compound.[1] This characteristic suggests that, as a relatively small molecule, it likely crosses the cell membrane via passive diffusion. In this process, the molecule dissolves in the phospholipid bilayer and moves across it, driven by the concentration gradient between the extracellular and intracellular environments.[4] This mechanism does not require cellular energy.[5][6] The transport of molecules via passive diffusion is influenced by their size, hydrophobicity, and the absence of a net charge.[4] While the specific involvement of carrier or channel proteins in the transport of this compound has not been extensively documented, its consistent effects across various cell lines support an efficient, non-selective uptake mechanism like passive diffusion.

2.2 Quantitative Data on this compound Activity

The following tables summarize key quantitative data related to the biological activity of this compound, which is a direct consequence of its cellular uptake and target engagement.

Table 1: Inhibitory Concentration (IC50) of this compound

| Target | IC50 Value | Assay Type | Reference |

|---|---|---|---|

| Human PRMT1 | 8.8 µM | Cell-free | [1][7] |

| Yeast Hmt1p | 3.0 µM | Cell-free |[1][7] |

Table 2: Effective Concentrations of this compound in Cell-Based Assays

| Cell Line | Concentration Range | Duration | Observed Effect | Reference |

|---|---|---|---|---|

| Sarcoma (S180, U2OS) | 0.6 - 2.4 mM | 48 - 96 hours | Inhibition of cell viability | [1] |

| Sarcoma (S180) | 1.2 - 2.4 mM | 48 - 72 hours | Induction of apoptosis | [1] |

| Rhabdomyosarcoma (Rh30, RD) | ≥100 µM | Not specified | Induction of apoptosis | [8] |

| Human Primary Keratinocytes | 120 µM | 48 hours | Inhibition of PRMT1 | [9] |

| HeLa Cells | Not specified | Not specified | Inhibition of methylation | [7] |

| MCF7 Cells | Not specified | Not specified | Inhibition of transactivation |[7] |

2.3 Experimental Protocol: Cellular Uptake Assay

This protocol outlines a general method for quantifying the uptake of a small molecule like this compound into adherent cells.

-

Cell Seeding:

-

Assay Initiation:

-

Incubation with this compound:

-

Prepare a working solution of this compound in the transport buffer at the desired final concentration.

-

Aspirate the buffer from the pre-incubation step and add the this compound solution to the wells.

-

Incubate the plate for a predetermined time course (e.g., 5, 15, 30, 60 minutes) at 37°C.[12]

-

-

Termination and Washing:

-

To stop the uptake, rapidly aspirate the this compound solution.

-

Immediately wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove any extracellular compound.[10]

-

-

Cell Lysis and Quantification:

-

Lyse the cells by adding a suitable lysis buffer (e.g., RIPA buffer) to each well.[13]

-

Collect the cell lysates.

-

Quantify the intracellular concentration of this compound using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Normalize the amount of this compound to the total protein concentration in each lysate, determined by a protein assay like the BCA assay.[13][14] The final uptake can be expressed as ng of this compound per mg of total protein.[13]

-

2.4 Visualization: Cellular Uptake Workflow

Intracellular Stability of this compound

The stability of this compound within the cell determines its functional half-life and, consequently, the duration of its inhibitory effect.

3.1 Degradation and Half-Life

3.2 Experimental Protocol: In Vitro Stability Assay

This protocol describes a method to assess the stability of this compound in a subcellular fraction (e.g., liver microsomes or cell lysate), which simulates the intracellular metabolic environment.

-

Preparation of Cell Lysate:

-

Harvest a sufficient number of cells and wash them with cold PBS.

-

Resuspend the cell pellet in a suitable homogenization buffer.

-

Lyse the cells using mechanical disruption (e.g., sonication or Dounce homogenizer) on ice.

-

Centrifuge the homogenate to pellet cellular debris. The resulting supernatant is the cell lysate.

-

Determine the protein concentration of the lysate using a BCA or Bradford assay.

-

-

Stability Assay:

-

Pre-warm the cell lysate to 37°C.

-

Prepare a reaction mixture containing the cell lysate (e.g., at 1 mg/mL protein concentration) and any necessary cofactors (e.g., NADPH for microsomal assays).

-

Initiate the reaction by adding this compound to a final concentration (e.g., 1-10 µM).

-

Incubate the reaction mixture at 37°C.

-

Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

-

Sample Processing and Analysis:

-

Immediately stop the reaction in each aliquot by adding a cold organic solvent, such as acetonitrile, to precipitate the proteins.

-

Vortex and centrifuge the samples to pellet the precipitated protein.

-

Transfer the supernatant, which contains the remaining this compound, to a new tube or HPLC vial.

-

Analyze the samples by HPLC or LC-MS to quantify the concentration of intact this compound remaining at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of this compound remaining versus time.

-

The slope of the linear regression of this plot corresponds to the elimination rate constant (k).

-

Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.

-

3.3 Visualization: PRMT1 Signaling Pathway

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. PRMT1 Arginine Methyltransferase Accumulates in Cytoplasmic Bodies that Respond to Selective Inhibition and DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Transport of Small Molecules - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. byjus.com [byjus.com]

- 6. Khan Academy [khanacademy.org]

- 7. selleckchem.com [selleckchem.com]

- 8. Protein Arginine Methyltransferase (PRMT) Inhibitors—this compound and SAH Are Effective in Attenuating Rhabdomyosarcoma Growth and Proliferation in Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CSNK1a1 Regulates PRMT1 to Maintain the Progenitor State in Self-renewing Somatic Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. Development of an experimental protocol for uptake studies of metal compounds in adherent tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. METHODS TO STUDY DRUG UPTAKE AT THE BLOOD-BRAIN BARRIER FOLLOWING EXPERIMENTAL ISCHEMIC STROKE: IN VITRO AND IN VIVO APPROACHES - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Determination of Cellular Uptake and Endocytic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Rapid Method To Determine Intracellular Drug Concentrations in Cellular Uptake Assays: Application to Metformin in Organic Cation Transporter 1–Transfected Human Embryonic Kidney 293 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Intracellular protein degradation in mammalian cells: recent developments - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Factors that determine stability of highly concentrated chemically defined production media - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: The Impact of AMI-1 on Gene Expression Regulation

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides an in-depth analysis of AMI-1, a cell-permeable and reversible inhibitor of protein arginine N-methyltransferases (PRMTs). We delve into its core mechanism of action, focusing on how the inhibition of PRMT1-mediated histone methylation leads to significant alterations in gene expression. This document outlines the downstream effects on key signaling pathways, presents available quantitative data, and offers detailed protocols for relevant experimental procedures. The aim is to equip researchers and drug development professionals with a comprehensive understanding of this compound as a tool to modulate gene expression and explore its therapeutic potential.

Introduction

This compound is a potent and specific small molecule inhibitor of protein arginine N-methyltransferases (PRMTs), a family of enzymes that play a critical role in cellular processes through the methylation of arginine residues on histone and non-histone proteins.[1][2] Specifically, this compound is recognized for its inhibitory action against PRMT1, the predominant type I PRMT in mammals.[1][3][4] The post-translational modification of histones by PRMTs is a key epigenetic mechanism that governs chromatin structure and, consequently, gene expression.[5][6] By altering the methylation status of histones, this compound provides a powerful chemical probe to investigate the role of arginine methylation in health and disease, and presents a potential therapeutic avenue for conditions where PRMT activity is dysregulated.

Core Mechanism of Action

The primary mechanism of this compound involves the direct inhibition of PRMTs. It is a non-S-adenosylmethionine (SAM)-competitive inhibitor that is thought to block the binding of the peptide substrate to the enzyme's active site.[1][4] This action is specific to arginine methyltransferases, with minimal effects on lysine methyltransferases.[4]

The inhibition of PRMT1 by this compound has significant downstream consequences for gene regulation. PRMT1 is responsible for the majority of asymmetric dimethylation of arginine 3 on histone H4 (H4R3me2a), a mark generally associated with transcriptional activation. By preventing this methylation, this compound can lead to a more condensed chromatin state, limiting the access of transcription factors and RNA polymerase to DNA, thereby repressing gene expression.

Modulation of Signaling Pathways

The regulation of gene expression by this compound extends to the modulation of critical intracellular signaling pathways. By altering the epigenetic landscape, this compound can influence the expression of key signaling proteins or the activity of transcription factors. Two such pathways of interest are the NF-κB and STAT3 signaling cascades.

-

NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor involved in inflammatory responses.[7] The activity of the NF-κB pathway can be influenced by the methylation status of its components or of the histones at the promoter regions of its target genes. Inhibition of PRMT1 by this compound may alter the expression of pro-inflammatory genes regulated by NF-κB.[8]

-

STAT3 Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is another key transcription factor that regulates genes involved in cell proliferation, survival, and differentiation.[9] Aberrant STAT3 signaling is implicated in various diseases.[9] PRMT1 can methylate STAT3, enhancing its transcriptional activity. Therefore, this compound, by inhibiting PRMT1, can potentially downregulate STAT3 signaling.

Quantitative Effects of this compound

The inhibitory potency of this compound has been quantified in various studies. The following tables summarize the key quantitative data available.

Table 1: Inhibitory Concentration (IC50) of this compound

| Target | Organism | IC50 | Reference |

|---|---|---|---|

| PRMT1 | Human | 8.8 µM | [1][3][4] |

| Hmt1p (PRMT1 homolog) | Yeast | 3.0 µM | [1][3] |

| HIV-1 RT Polymerase | - | 5 µM |[10] |

Table 2: Cellular Effects of this compound

| Cell Line(s) | Concentration Range | Duration | Observed Effect | Reference |

|---|---|---|---|---|

| Sarcoma cells (S180, U2OS) | 0.6 - 2.4 mM | 48 - 96 hours | Time- and dose-dependent inhibition of cell viability. | [1] |

| S180 cells | 1.2 - 2.4 mM | 48 - 72 hours | Induction of apoptosis. | [1] |

| Tumor xenograft model | 0.5 mg (intratumoral) | Daily for 7 days | Decreased tumor weight; downregulation of PRMT5; decreased levels of H4R3me2s and H3R8me2s. | [1] |

| HeLa cells | Not specified | Not specified | Inhibition of methylation of GFP-Npl3 and endogenous PRMT1-like activity. | [10] |

| MCF-7 cells | Not specified | Not specified | Inhibition of nuclear receptor-mediated transactivation of a luciferase reporter. |[10] |

Key Experimental Protocols

To study the effects of this compound on gene expression, a series of well-established molecular biology techniques are employed. Below are detailed methodologies for key experiments.

Cell Culture and Treatment with this compound

-

Cell Seeding: Plate cells of interest (e.g., HeLa, MCF-7) in appropriate culture vessels and media. Allow cells to adhere and reach 70-80% confluency.

-

This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).[4][10] Further dilute the stock solution in culture medium to achieve the desired final concentrations.

-

Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with solvent only).

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

Harvesting: After incubation, harvest the cells for downstream analysis (e.g., RNA extraction for RT-qPCR or protein extraction for Western blotting).

Chromatin Immunoprecipitation (ChIP)

ChIP is used to determine the occupancy of specific proteins (e.g., methylated histones) at specific genomic regions.[11][12]

-

Cross-linking: Treat this compound-treated and control cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA.[13] Quench the reaction with 125 mM glycine.

-

Cell Lysis: Harvest and lyse the cells using a detergent-based lysis buffer to release the nuclear contents.[11]

-

Chromatin Shearing: Sonicate the chromatin to shear the DNA into fragments of 200-1000 base pairs.[11]

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the target protein (e.g., anti-H4R3me2a) overnight at 4°C.[12] Use Protein A/G beads to pull down the antibody-protein-DNA complexes.[12]

-

Washes: Wash the beads to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating at 65°C in the presence of high salt concentration. Treat with RNase A and Proteinase K to remove RNA and proteins.[14]

-

DNA Purification: Purify the DNA using a DNA purification kit or phenol-chloroform extraction.[13]

-

Analysis: Analyze the purified DNA by qPCR to quantify the enrichment of specific DNA sequences.

Reverse Transcription-Quantitative PCR (RT-qPCR)

RT-qPCR is the gold standard for measuring the abundance of specific mRNA transcripts to determine gene expression levels.[15]

-

RNA Isolation: Extract total RNA from this compound-treated and control cells using a commercial RNA isolation kit. Assess RNA quality and quantity.

-

Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme.[16] This can be done using oligo(dT) primers, random hexamers, or gene-specific primers.[16][17]

-

Quantitative PCR (qPCR):

-

Prepare a reaction mix containing the cDNA template, forward and reverse primers for the gene of interest, a fluorescent dye (e.g., SYBR Green) or a probe, and DNA polymerase.

-

Perform the qPCR reaction in a real-time PCR machine. The machine will monitor the fluorescence signal in real-time as the DNA is amplified.[18]

-

The cycle at which the fluorescence crosses a threshold (Ct value) is inversely proportional to the initial amount of template.

-

-

Data Analysis: Normalize the Ct values of the target gene to a housekeeping gene (e.g., GAPDH, Actin) to control for variations in RNA input. Calculate the fold change in gene expression between treated and control samples using the ΔΔCt method.

Conclusion

This compound is an invaluable tool for studying the role of protein arginine methylation in gene expression regulation. Its ability to inhibit PRMT1 provides a direct method to investigate the downstream consequences of altered histone methylation on chromatin structure and the activity of key signaling pathways such as NF-κB and STAT3. The quantitative data on its inhibitory effects and cellular consequences, combined with robust experimental protocols like ChIP and RT-qPCR, allow for a detailed dissection of its molecular impact. Further research into the specific gene targets of this compound and its effects in various disease models will continue to elucidate the therapeutic potential of targeting PRMTs.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. scbt.com [scbt.com]

- 3. adooq.com [adooq.com]

- 4. Protein Arginine N-Methyltransferase Inhibitor, this compound The Protein Arginine N-Methyltransferase Inhibitor, this compound controls the biological activity of Protein Arginine N-Methyltransferase. This small molecule/inhibitor is primarily used for Protease Inhibitors applications. | Sigma-Aldrich [sigmaaldrich.com]

- 5. Chemical and Biochemical Approaches in the Study of Histone Methylation and Demethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Histone methylation - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. Activation of NF-kB mediates ICAM-1 induction in respiratory cells exposed to an adenovirus-derived vector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. selleckchem.com [selleckchem.com]

- 11. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - HK [thermofisher.com]

- 12. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Reverse Transcription-Quantitative Real-Time Polymerase Chain Reaction (RT-qPCR) for Gene Expression Analyses | Springer Nature Experiments [experiments.springernature.com]

- 16. elearning.unite.it [elearning.unite.it]

- 17. Quantitative PCR Basics [sigmaaldrich.com]

- 18. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of AMI-1 on Signal Transduction Pathways: A Technical Guide

Introduction

AMI-1, a symmetrical sulfonated urea compound, is a valuable tool for researchers investigating the roles of protein arginine methyltransferases (PRMTs) in cellular processes. As a cell-permeable and reversible pan-inhibitor of PRMTs, this compound provides a means to probe the intricate signaling networks governed by arginine methylation. This technical guide offers an in-depth exploration of this compound's impact on key signal transduction pathways, providing researchers, scientists, and drug development professionals with a comprehensive resource on its mechanism of action, experimental applications, and effects on cellular signaling.

Core Mechanism of Action: Inhibition of Protein Arginine Methyltransferases

This compound functions primarily by inhibiting the enzymatic activity of PRMTs. These enzymes catalyze the transfer of methyl groups from S-adenosylmethionine (SAM) to arginine residues on histone and non-histone proteins, a post-translational modification that plays a critical role in regulating signal transduction, gene expression, and other cellular events.[1][2] this compound is a non-SAM-competitive inhibitor that blocks the peptide-substrate binding site of PRMTs.[1]

While initially identified as a potent inhibitor of yeast Hmt1p and human PRMT1, further studies have revealed that this compound exhibits broad-spectrum activity against several members of the PRMT family.[1]

Quantitative Inhibition Data for this compound

| Target PRMT | IC50 (µM) | Notes |

| Human PRMT1 | 8.8 | [1] |

| Yeast Hmt1p | 3.0 | [1] |

| Type I PRMTs (general) | - | Inhibits PRMT1, PRMT3, PRMT4, PRMT6[1] |

| Type II PRMTs (general) | - | Inhibits PRMT5[1] |

Impact on Key Signal Transduction Pathways

The inhibition of PRMTs by this compound leads to downstream consequences for several critical signaling pathways. The following sections detail the known effects of this compound on the PI3K/Akt, JAK/STAT, MAPK, and NF-κB pathways.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism. Aberrant activation of this pathway is a hallmark of many cancers.

Effect of this compound:

Microarray analysis in rhabdomyosarcoma (RMS) cells has demonstrated that this compound attenuates the activity of the PI3K/Akt signaling pathway.[2] This inhibitory effect contributes to the observed decrease in RMS cell proliferation and viability.[2] The precise mechanism by which PRMT inhibition by this compound leads to the downregulation of the PI3K/Akt pathway is an area of ongoing investigation but likely involves the altered methylation status of key regulatory proteins within the cascade.

Visualization of this compound's Effect on the PI3K/Akt Pathway:

JAK/STAT Signaling Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a primary route for cytokine and growth factor signaling, playing a pivotal role in immunity, inflammation, and cell proliferation.

Effect of this compound:

While direct studies on this compound's effect on the JAK/STAT pathway are emerging, the known role of PRMT1 in regulating this pathway provides a strong basis for its potential impact. PRMT1 has been shown to negatively regulate the JAK/STAT pathway by methylating the Protein Inhibitor of Activated STAT1 (PIAS1). This methylation is crucial for PIAS1-mediated repression of STAT1 target genes.[3] Therefore, by inhibiting PRMT1, this compound may disinhibit STAT1 signaling.

Furthermore, a study using the PRMT1 inhibitor furamidine in glioblastoma stem cells demonstrated a significant reduction in the phosphorylation of STAT3, a key oncogenic protein in many cancers. This suggests that PRMT1 activity is required for maintaining STAT3 activation.[4] Given this compound's role as a PRMT1 inhibitor, it is plausible that it would exert a similar effect.

Visualization of Potential this compound Impact on JAK/STAT Signaling:

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including the ERK1/2 cascade, is a central signaling module that regulates a wide range of cellular processes, including proliferation, differentiation, and stress responses.

Effect of this compound:

The relationship between this compound and the MAPK pathway is likely complex and may involve feedback loops. Research has shown that the expression of PRMT1 itself is regulated by the ERK1/2 MAPK pathway.[5] This suggests that inhibiting PRMT1 with this compound could, in turn, influence the activity of the MAPK pathway through a feedback mechanism. However, direct evidence of this compound modulating the phosphorylation of key MAPK components like ERK1/2 is still an active area of research.

Visualization of the Interplay between PRMT1 and the MAPK Pathway:

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory and immune responses, as well as cell survival.

Effect of this compound:

PRMT1 has a dual role in regulating NF-κB signaling. It can act as a coactivator of NF-κB-dependent gene expression.[6] Conversely, PRMT1 can also methylate the RelA (p65) subunit of NF-κB, which acts as a repressive mark, inhibiting the DNA-binding and transcriptional activity of NF-κB in response to stimuli like TNFα.[1][7] By inhibiting PRMT1, this compound could therefore either decrease or increase NF-κB activity depending on the cellular context and the specific genes being regulated. This highlights the complexity of predicting the functional outcome of PRMT inhibition on this pathway.

Visualization of PRMT1's Dual Role in NF-κB Signaling:

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the impact of this compound on signal transduction pathways.

Western Blot Analysis of Phosphorylated Signaling Proteins

This protocol is designed to assess the effect of this compound on the phosphorylation status of key proteins in the JAK/STAT, MAPK, and PI3K/Akt pathways.

Workflow Visualization:

Materials:

-

Cell line of interest

-

This compound (dissolved in an appropriate solvent, e.g., water or DMSO)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-phospho-Akt (Ser473), anti-Akt, and a loading control like anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in appropriate culture plates and allow them to adhere. Treat cells with various concentrations of this compound for the desired time period. Include a vehicle control.

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After washing, apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Data Analysis: Quantify band intensities and normalize to the total protein and/or loading control to determine the relative change in phosphorylation.

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB in response to this compound treatment.

Workflow Visualization:

Materials:

-

HEK293T cells (or other suitable cell line)

-

NF-κB luciferase reporter plasmid

-

Control plasmid (e.g., Renilla luciferase for normalization)

-

Transfection reagent

-

This compound

-

NF-κB stimulus (e.g., TNFα)

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Procedure:

-

Cell Seeding and Transfection: Seed cells in a 96-well plate. The next day, co-transfect the cells with the NF-κB luciferase reporter plasmid and a control plasmid.

-

This compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle.

-

Stimulation: After a pre-incubation period with this compound (e.g., 1-2 hours), stimulate the cells with an NF-κB activator like TNFα for a defined period (e.g., 6 hours).

-

Cell Lysis: Wash the cells with PBS and lyse them according to the luciferase assay kit manufacturer's instructions.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency and cell viability. Compare the normalized luciferase activity in this compound treated cells to the vehicle-treated control to determine the effect of this compound on NF-κB transcriptional activity.[8]

Off-Target Effects

It is crucial for researchers to be aware of the potential off-target effects of any chemical inhibitor. While this compound is a valuable tool for studying PRMTs, its effects may not be exclusively due to PRMT inhibition. Kinase profiling studies are essential to fully characterize the selectivity of such compounds. While comprehensive kinase profiling data for this compound is not widely published, researchers should consider the possibility of off-target kinase inhibition, especially when interpreting results at higher concentrations.[9]

Conclusion

This compound serves as a potent and versatile tool for dissecting the roles of protein arginine methylation in signal transduction. Its inhibitory action on a range of PRMTs has been shown to directly impact the PI3K/Akt pathway and has the potential to modulate the JAK/STAT, MAPK, and NF-κB signaling cascades through the regulation of key components. This technical guide provides a foundational understanding of this compound's effects and offers detailed experimental protocols to facilitate further research into its complex interplay with cellular signaling networks. As with any chemical inhibitor, careful consideration of potential off-target effects is necessary for the accurate interpretation of experimental data. Future studies will undoubtedly continue to unravel the intricate mechanisms by which this compound and, more broadly, protein arginine methylation, govern cellular function.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. Prmt1-mediated methylation regulates Ncoa4 stability to transactivate Adamts genes and promote bone extracellular matrix degradation in chronic hematogenous osteomyelitis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Development and Characterisation of a Novel NF-κB Reporter Cell Line for Investigation of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A selective inhibitor of PRMT5 with in vivo and in vitro potency in MCL models - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

AMI-1 Treatment Protocol for Cell Culture: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMI-1 is a cell-permeable, small molecule inhibitor of protein arginine methyltransferases (PRMTs). It functions as a non-S-adenosylmethionine (SAM) competitive inhibitor, primarily targeting PRMT1, the predominant PRMT in mammalian cells. By inhibiting PRMTs, this compound prevents the methylation of arginine residues on histone and non-histone proteins, thereby modulating various cellular processes including signal transduction, gene transcription, and cell cycle regulation. These application notes provide detailed protocols for the use of this compound in cell culture experiments to study its effects on cell viability, protein methylation, and apoptosis. Additionally, it elucidates the signaling pathway involving PRMT1 and the transcription factor FOXO1, a key target of PRMT1-mediated regulation.

Data Presentation

Quantitative Data for this compound Treatment

The following tables summarize the effective concentrations and inhibitory values of this compound in various contexts.

| Target | IC50 Value | Assay Condition | Reference |

| Human PRMT1 | 8.8 µM | Cell-free assay | [1] |

| Yeast Hmt1p | 3.0 µM | Cell-free assay | [1] |

| HIV-1 RT Polymerase | 5 µM | In vitro | [1] |

Table 1: IC50 Values of this compound for Various Enzymes.

| Cell Line | Treatment Condition | Effect | Reference |

| S180 (Sarcoma) | 0.6-2.4 mM, 48-96 hours | Inhibition of cell viability | [1] |

| U2OS (Osteosarcoma) | 0.6-2.4 mM, 48-96 hours | Inhibition of cell viability | [1] |

| S180 (Sarcoma) | 1.2-2.4 mM, 48-72 hours | Induction of apoptosis | [1] |

| HeLa | Not specified | Inhibition of GFP-Npl3 fusion and endogenous PRMT1-like activity | [1] |

| MCF7 | Not specified | Inhibition of nuclear receptor-mediated transactivation | [1] |

| INS-1 | Not specified | Improved cell function, translocation of FOXO1 and PDX-1 | [1] |

Table 2: Effective Concentrations and Observed Effects of this compound in Different Cell Lines.

Experimental Protocols

General Cell Culture and this compound Treatment

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound (stock solution in DMSO or water)

-

Vehicle control (DMSO or water)

-

Sterile cell culture plates (e.g., 96-well, 6-well)

-

Incubator (37°C, 5% CO2)

Protocol:

-

Culture cells in the appropriate complete medium supplemented with FBS and antibiotics in a humidified incubator.

-

Seed cells into the desired format (e.g., 96-well plate for viability assays, 6-well plate for Western blotting or flow cytometry) at a density that allows for logarithmic growth during the experiment.

-

Allow cells to adhere and stabilize overnight.

-

Prepare working solutions of this compound by diluting the stock solution in a complete culture medium to the desired final concentrations. Also, prepare a vehicle control with the same final concentration of the solvent.

-

Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or the vehicle control.

-

Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding with downstream analysis.

Cell Viability Assay (WST-1 Assay)

Materials:

-

Cells treated with this compound in a 96-well plate

-

WST-1 reagent

-

Microplate reader

Protocol:

-

Following the this compound treatment period, add 10 µL of WST-1 reagent to each well of the 96-well plate.

-

Incubate the plate for 1-4 hours in the cell culture incubator.

-

Gently shake the plate for 1 minute to ensure a homogenous distribution of the color.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

Western Blot for Analysis of Protein Methylation

Materials:

-

Cells treated with this compound in 6-well plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-methylated histone, anti-PRMT1, anti-actin)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

Chemiluminescence imaging system

Protocol:

-

After this compound treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Determine the protein concentration of each lysate using the BCA assay.

-

Normalize the protein concentrations and prepare lysates for electrophoresis by adding Laemmli sample buffer and boiling for 5-10 minutes.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

Materials:

-

Cells treated with this compound in 6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Protocol:

-

Harvest the cells, including both adherent and floating cells, after this compound treatment.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour. Viable cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: PRMT1-FOXO1 Signaling Pathway and Inhibition by this compound.

Experimental Workflow Diagram

Caption: General Experimental Workflow for this compound Treatment in Cell Culture.

References

How to dissolve and store AMI-1 for experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMI-1 is a potent, cell-permeable, and reversible inhibitor of protein arginine N-methyltransferases (PRMTs).[1] It functions by blocking the binding of peptide substrates to PRMTs, thereby inhibiting their methyltransferase activity.[1] this compound has been shown to inhibit both type I (e.g., PRMT1, PRMT3, PRMT4, PRMT6) and type II (e.g., PRMT5) PRMTs.[1] This broad-spectrum inhibitory activity makes this compound a valuable tool for studying the roles of arginine methylation in various cellular processes, including signal transduction, gene transcription, and DNA repair. These application notes provide detailed protocols for the dissolution and storage of this compound for experimental use.

Data Presentation

Table 1: Solubility of this compound

| Solvent | Solubility | Source |

| DMSO | 20 mg/mL (39.64 mM) | Selleck Chemicals[2] |

| DMSO | 45 mg/mL | AbMole BioScience[3] |

| DMSO | 89 mg/mL (162.27 mM) (warmed) | AdooQ BioScience[4] |

| DMSO | 100 mg/mL (182.33 mM) | Selleck Chemicals[5] |

| Water | 9 mg/mL (16.41 mM) | AdooQ BioScience[4] |

| Water | 10 mg/mL | Cayman Chemical[6], AbMole BioScience[3] |

| PBS | 20 mg/mL | AdooQ BioScience[4] |

| Ethanol | Insoluble | Selleck Chemicals[5], AdooQ BioScience[4] |

Table 2: Storage and Stability of this compound

| Form | Storage Temperature | Duration | Source |

| Powder | -20°C | 3 years | Selleck Chemicals[5], AbMole BioScience[3] |

| Powder | -20°C | ≥ 4 years | Cayman Chemical[6] |

| Stock Solution in Solvent | -80°C | 1 year | Selleck Chemicals[5] |

| Stock Solution in Solvent | -80°C | 2 years | MedchemExpress[1] |

| Stock Solution in Solvent | -80°C | 6 months | AbMole BioScience[3] |

| Stock Solution in Solvent | -20°C | 1 month | Selleck Chemicals[5], AdooQ BioScience[4], AbMole BioScience[3] |

| Stock Solution in Solvent | -20°C | 1 year | MedchemExpress[1] |

Experimental Protocols

Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Vortex mixer

Procedure:

-

Pre-warm this compound: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.

-

Calculate the required mass: Determine the mass of this compound needed to prepare the desired volume and concentration of the stock solution. For example, for 1 mL of a 10 mM stock solution of this compound (disodium salt, MW: 548.45 g/mol ), you would need 5.48 mg.

-

Dissolution: Add the appropriate volume of anhydrous DMSO to the vial of this compound powder.

-

Vortexing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid in dissolution if necessary.[4]

-

Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 2 years).[1][3][4][5]

Protocol 2: Preparation of Working Solutions for Cell Culture Experiments

This protocol describes the dilution of the this compound stock solution for use in cell culture.

Materials:

-

10 mM this compound stock solution in DMSO

-

Sterile cell culture medium

Procedure:

-

Thaw stock solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

-

Dilution: Serially dilute the stock solution with sterile cell culture medium to achieve the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5%.

-

Mixing: Mix the working solution thoroughly by gentle pipetting before adding it to the cell cultures.

-

Immediate use: Use the freshly prepared working solution immediately for experiments.

Mandatory Visualization

Caption: Workflow for preparing and using this compound in experiments.

Caption: this compound inhibits PRMTs, affecting downstream pathways.

References

- 1. Cellular pathways influenced by protein arginine methylation: Implications for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The emerging roles of protein arginine methyltransferases in antiviral innate immune signaling pathways [frontiersin.org]

- 3. Protein Arginine Methyltransferase (PRMT) Inhibitors—this compound and SAH Are Effective in Attenuating Rhabdomyosarcoma Growth and Proliferation in Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]